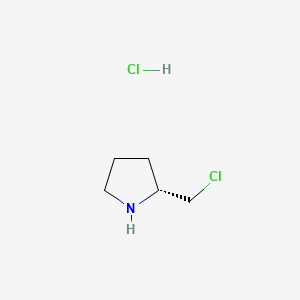

(R)-2-(Chloromethyl)pyrrolidine hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“®-2-(Chloromethyl)pyrrolidine hydrochloride” is a chemical compound that is part of the pyrrolidine family . Pyrrolidines are a class of organic compounds that have received considerable interest due to their higher electrochemical stability . The metal-free direct C–H functionalization of pyrrolidine, followed by the N-alkylation of the resulting pyrroline, produces the pyrrolinium moiety .

Synthesis Analysis

The synthesis of pyrrolidines involves a process known as the metal-free direct C–H functionalization of pyrrolidine . This is followed by the N-alkylation of the resulting pyrroline, which produces the pyrrolinium moiety . This moiety serves as the unprecedented polar head of the mesogens .

Chemical Reactions Analysis

The chemical reactions involving pyrrolidines often involve multi-component reactions that assemble complex molecules . For example, a five-component spiro-pyrrolidine construction can be achieved in microdroplets and thin films .

Aplicaciones Científicas De Investigación

Synthesis of Pyrrolidine Derivatives

- Polar [3+2] Cycloaddition : Pyrrolidines, including derivatives synthesized from (R)-2-(Chloromethyl)pyrrolidine hydrochloride, play a crucial role in medicinal chemistry and industry, such as in the creation of dyes and agrochemical substances. A study demonstrated the synthesis of pyrrolidines through a [3+2] cycloaddition involving N-methyl azomethine ylide, leading to compounds with potential biological effects (Żmigrodzka et al., 2022).

Catalytic Applications

- Catalysis : Complexes of (R)-2-(Chloromethyl)pyrrolidine hydrochloride derivatives have been explored for their catalytic properties, showing efficacy in organic reactions including Heck and Suzuki–Miyaura coupling reactions. This indicates their utility in facilitating bond-forming processes, critical in pharmaceutical synthesis and material science (Singh et al., 2009).

Anticancer Activity

- Anticancer Derivatives : Pyrrolidine derivatives, specifically nitrogen mustard-incorporated 2,5-pyrrolidinedione rings, have shown marked antiproliferative effects against mouse Sarcoma 180 and L1210 and P388 leukaemias, indicating their potential as anticancer agents. The study illustrates the importance of these compounds in developing new therapeutic strategies (Naik et al., 1987).

Synthesis and Structural Characterization

- Hydrolysis and Structural Characterization : The controlled hydrolysis of aryltellurium trichlorides using 2-pyrrolidinones demonstrated the formation of monomeric aryltellurium(IV) monohydroxides. This research contributes to the understanding of the chemical behavior of pyrrolidine derivatives and their potential application in material science and catalysis (Misra et al., 2011).

Vasodilator Applications

- Vasodilator Drug : Pyrrolidine derivatives, such as Buflomedil hydrochloride, have been characterized and used as vasodilator drugs. These compounds' interaction with the biological system showcases their potential in treating conditions requiring vasodilation (Ravikumar & Sridhar, 2006).

Propiedades

IUPAC Name |

(2R)-2-(chloromethyl)pyrrolidine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10ClN.ClH/c6-4-5-2-1-3-7-5;/h5,7H,1-4H2;1H/t5-;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUPPBVWIHXLFSE-NUBCRITNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)CCl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](NC1)CCl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11Cl2N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.05 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-2-(Chloromethyl)pyrrolidine hydrochloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,2,3,4-Tetrahydro-pyrido[1,2-a]pyrimidin-6-one hydrochloride](/img/structure/B594443.png)

![Imidazo[1,2-a]pyrimidine-3-carbonitrile](/img/structure/B594446.png)

![Methyl 2,3-dihydro-1H-pyrrolo[3,2-B]pyridine-5-carboxylate](/img/structure/B594461.png)